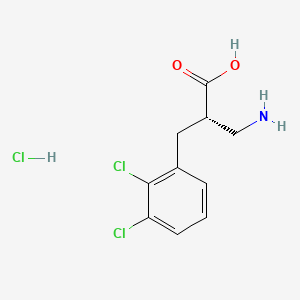
(s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group, a dichlorobenzyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzyl chloride and (s)-alanine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The dichlorobenzyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as sodium hydroxide or alkyl halides can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to benzyl derivatives.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
(s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence metabolic pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (s)-3-Amino-2-(2,4-dichlorobenzyl)propanoic acid hydrochloride
- (s)-3-Amino-2-(2,5-dichlorobenzyl)propanoic acid hydrochloride
- (s)-3-Amino-2-(2,6-dichlorobenzyl)propanoic acid hydrochloride
Uniqueness
- Structural Differences : The position of the chlorine atoms on the benzyl group can significantly affect the compound’s reactivity and interaction with biological targets.
- Functional Properties : The specific arrangement of functional groups in (s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride may confer unique properties, making it more suitable for certain applications compared to its analogs.
This detailed article provides a comprehensive overview of (s)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H12Cl3NO2 |
|---|---|
Molecular Weight |
284.6 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(2,3-dichlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c11-8-3-1-2-6(9(8)12)4-7(5-13)10(14)15;/h1-3,7H,4-5,13H2,(H,14,15);1H/t7-;/m0./s1 |
InChI Key |
VXXQVIJWJDHTGF-FJXQXJEOSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C[C@@H](CN)C(=O)O.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC(CN)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


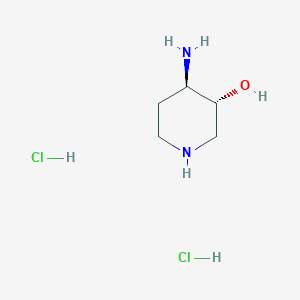


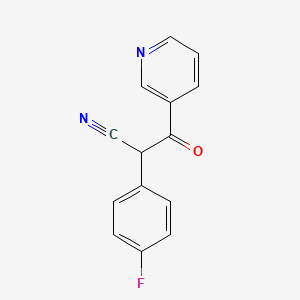
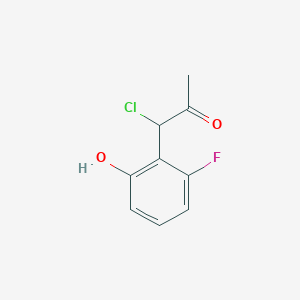




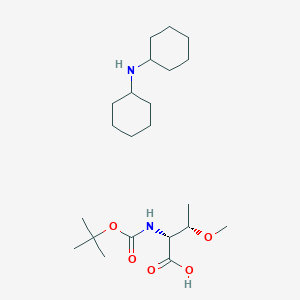


![2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl](/img/structure/B14049631.png)

